molecular formula C22H24N2O2 B13761479 Methanone,[4-(2,5-dimethylphenyl)-1-piperazinyl](3-methyl-2-benzofuranyl)- CAS No. 588676-07-7

Methanone,[4-(2,5-dimethylphenyl)-1-piperazinyl](3-methyl-2-benzofuranyl)-

Cat. No.: B13761479
CAS No.: 588676-07-7
M. Wt: 348.4 g/mol
InChI Key: WHANSPKHFYAVER-UHFFFAOYSA-N
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Description

Methanone, 4-(2,5-dimethylphenyl)-1-piperazinyl- is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran ring, a piperazine ring, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 4-(2,5-dimethylphenyl)-1-piperazinyl- typically involves multiple steps. One common method includes the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . Another approach involves the use of iodine-induced cyclization to form the benzofuran core .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flash column chromatography are employed for purification .

Chemical Reactions Analysis

Types of Reactions

Methanone, 4-(2,5-dimethylphenyl)-1-piperazinyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like anhydrous aluminum chloride .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methanone, 4-(2,5-dimethylphenyl)-1-piperazinyl- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, 4-(2,5-dimethylphenyl)-1-piperazinyl- is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

CAS No.

588676-07-7

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

[4-(2,5-dimethylphenyl)piperazin-1-yl]-(3-methyl-1-benzofuran-2-yl)methanone

InChI

InChI=1S/C22H24N2O2/c1-15-8-9-16(2)19(14-15)23-10-12-24(13-11-23)22(25)21-17(3)18-6-4-5-7-20(18)26-21/h4-9,14H,10-13H2,1-3H3

InChI Key

WHANSPKHFYAVER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=C(C4=CC=CC=C4O3)C

Origin of Product

United States

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